molecular formula C9H7BrN2 B14223421 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-

Cat. No.: B14223421
M. Wt: 223.07 g/mol
InChI Key: YEHPXLFFUNXQAT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 5-position and an ethenyl group at the 1-position makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to interact with different molecular targets, making it a valuable compound in scientific research.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- typically involves multi-step synthetic routesThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and oxidizing agents such as hydrogen peroxide (H2O2). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By binding to the active site of FGFR, the compound prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- include other pyrrolo[2,3-b]pyridine derivatives such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-1-ethenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H7BrN2/c1-2-12-4-3-7-5-8(10)6-11-9(7)12/h2-6H,1H2

InChI Key

YEHPXLFFUNXQAT-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC2=CC(=CN=C21)Br

Origin of Product

United States

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